2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate
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Overview
Description
2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate is an organic compound with the molecular formula C16H18O5S It is characterized by the presence of both dimethyl and dimethoxy groups attached to a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate typically involves the sulfonation of 2,5-dimethylphenol with 2,5-dimethoxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the sulfonation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce halogen or nitro groups onto the aromatic rings .
Scientific Research Applications
2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonamide
- 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonic acid
- 2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfinate
Uniqueness
2,5-Dimethylphenyl 2,5-dimethoxybenzenesulfonate is unique due to its specific combination of dimethyl and dimethoxy groups attached to a benzenesulfonate moiety. This structural arrangement imparts distinct chemical properties, such as reactivity and solubility, which differentiate it from similar compounds.
Properties
IUPAC Name |
(2,5-dimethylphenyl) 2,5-dimethoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5S/c1-11-5-6-12(2)15(9-11)21-22(17,18)16-10-13(19-3)7-8-14(16)20-4/h5-10H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTHURFFQMTKQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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